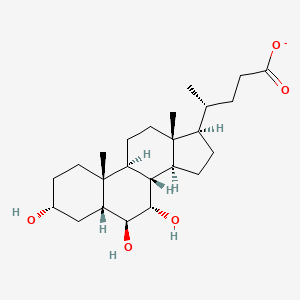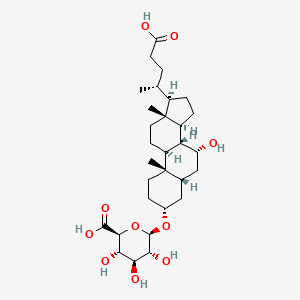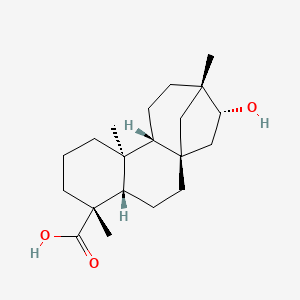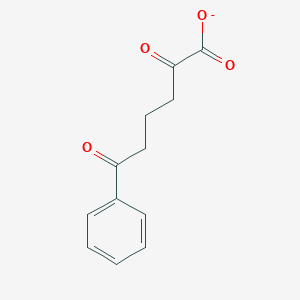
2,6-Dioxo-6-phenylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dioxo-6-phenylhexanoate is conjugate acid of 2,6-dioxo-6-phenylhexanoate. It is a conjugate base of a 2,6-dioxo-6-phenylhexanoic acid.
Aplicaciones Científicas De Investigación
Enantiomeric Separation and Enzyme Inhibition
2,6-Dioxo-6-phenylhexanoate (and closely related compounds) are significant in the field of chromatography and enzyme inhibition. High-performance liquid chromatography (HPLC) has been used for the enantiomeric separation of this compound due to its existence in various tautomeric forms in solutions. This compound is a potent inhibitor for peptidylamidoglycolate lyase, an enzyme crucial for the carboxyl-terminal amidation of biological peptides. The separation process involves converting the compound from its multiple enol forms into a single diketo tautomer, which is then applied to various chiral stationary phases (CSPs) (Feng & May, 2001).
Microbial Synthesis and Characterization of Biodegradable Polymers
2,6-Dioxo-6-phenylhexanoate plays a role in the microbial synthesis of poly(beta-hydroxyalkanoates) with aromatic groups, termed PHPhAs. These polymers, produced and accumulated as reserve materials in certain bacteria, exhibit potential for broad use due to their biodegradable nature and possible biomedical applications. The structural studies of these polymers are crucial, as they can lead to the development of environmentally friendly and medically applicable materials (Abraham et al., 2001).
Electrochemical Studies and Applications
Electrochemical techniques have been employed to study the redox behavior of compounds closely related to 2,6-Dioxo-6-phenylhexanoate. These studies are essential for understanding the fundamental properties of the compound, which can be crucial for its application in fields like material science or even drug design, due to the understanding of its redox mechanism and the evaluation of important thermodynamic parameters (Shah et al., 2014).
Applications in Materials Science
Certain derivatives of 2,6-Dioxo-6-phenylhexanoate are used as precursors in material science, particularly in the synthesis of metal-organic frameworks and polymers. These compounds are pivotal for their properties as catalysts and in the painting industry due to their role as driers. The understanding of their synthesis, structural, and physico-chemical properties can pave the way for innovations in materials science, particularly in the development of novel materials with specific desired properties (Mishra et al., 2007).
Propiedades
Nombre del producto |
2,6-Dioxo-6-phenylhexanoate |
|---|---|
Fórmula molecular |
C12H11O4- |
Peso molecular |
219.21 g/mol |
Nombre IUPAC |
2,6-dioxo-6-phenylhexanoate |
InChI |
InChI=1S/C12H12O4/c13-10(9-5-2-1-3-6-9)7-4-8-11(14)12(15)16/h1-3,5-6H,4,7-8H2,(H,15,16)/p-1 |
Clave InChI |
WHAWELFEJQCZFJ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CCCC(=O)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





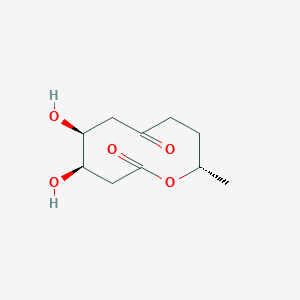
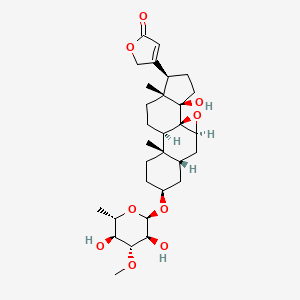
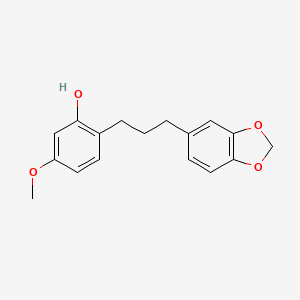
![Dihydropyrrolo[3,2,1-hi]indole](/img/structure/B1259447.png)
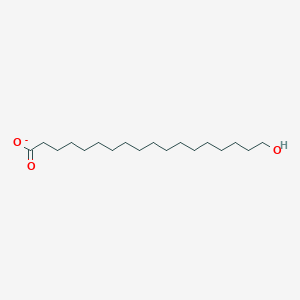
![(3R,8S,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-11,17-dione](/img/structure/B1259449.png)


